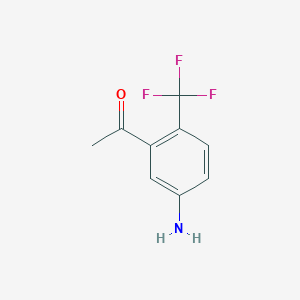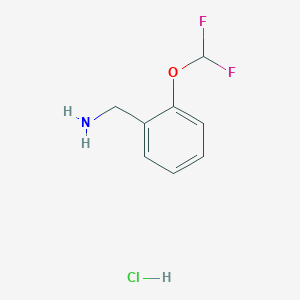![molecular formula C10H18N2O B13107282 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound featuring a unique structure that combines a pyrazine ring with a pyrrolo moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with acetic anhydride, followed by cyclization to form the desired pyrazine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: N-bromosuccinimide in dichloromethane at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated pyrazine rings.
Substitution: Halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or bind to receptors, altering cellular pathways. The exact pathways depend on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Shares a similar core structure but lacks the methyl and ethanone substituents.
3-Methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride: Another derivative with slight structural variations.
Uniqueness
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(6-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-3-4-10-7-11(9(2)13)5-6-12(8)10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
RQWWNFZVPXCTDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2N1CCN(C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)

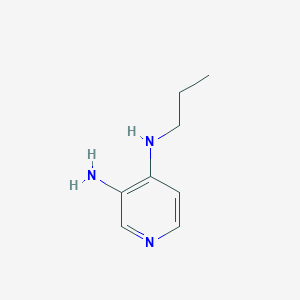
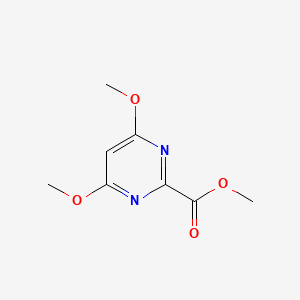

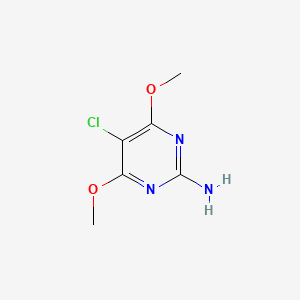
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
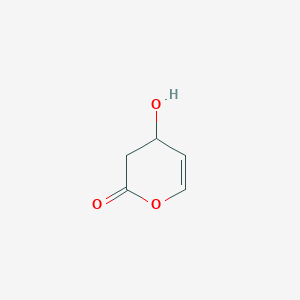


![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
